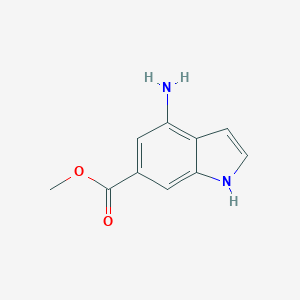

methyl 4-amino-1H-indole-6-carboxylate

Vue d'ensemble

Description

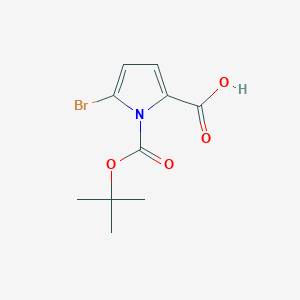

Synthesis Analysis

The synthesis of derivatives similar to methyl 4-amino-1H-indole-6-carboxylate involves various strategies, including the Japp-Klingemann reaction and Fischer indolization reaction, starting with compounds like 1-aminonaphthalene to construct related indole derivatives through a sequence of chemical transformations (Itoh et al., 1992). Another approach involves Ullmann-type intramolecular amination using CuI-K3PO4-DMF systems under mild conditions to efficiently synthesize N-alkylated and N-arylated derivatives of related compounds (Melkonyan et al., 2008).

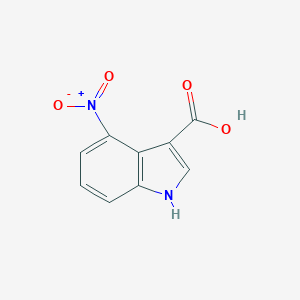

Molecular Structure Analysis

The molecular structure of indole derivatives is characterized by single-crystal X-Ray diffraction analysis, revealing detailed geometrical configurations and intermolecular interactions. For instance, compounds structurally related to methyl 4-amino-1H-indole-6-carboxylate exhibit specific hydrogen bonding and weak interactions, such as C-H···O, C-H···π, and π···π interactions, which are crucial for their stability and reactivity (Kukuljan et al., 2016).

Chemical Reactions and Properties

The chemical reactivity of methyl 4-amino-1H-indole-6-carboxylate derivatives involves a variety of reactions, including cycloadditions, annulations, and substitution reactions, which are pivotal for creating complex molecules. For example, reactions with aryl isocyanates, isothiocyanates, and cyanamides lead to the formation of pyrimido[5,4-b]indole derivatives, showcasing the compound's versatility in synthetic chemistry (Shestakov et al., 2009).

Applications De Recherche Scientifique

Indole Synthesis and Classification

Indole compounds, including methyl 4-amino-1H-indole-6-carboxylate, play a crucial role in organic chemistry due to their presence in numerous natural products and pharmaceuticals. The synthesis of indoles has been a significant focus, with methodologies categorized based on the bond formation within the indole ring. These strategies include various name reactions like Bartoli, Fischer, and Bischler indole syntheses, highlighting the compound's versatility in synthesizing complex molecules (Taber & Tirunahari, 2011).

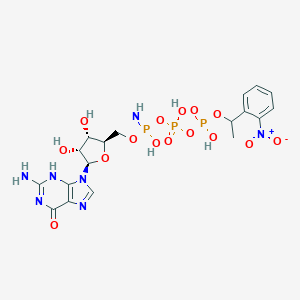

Peptide Studies and Spin Labeling

The compound has also found applications in peptide research, particularly in studies involving the spin label amino acid TOAC. This utilization underscores the compound's significance in analyzing peptide backbone dynamics and secondary structure, providing valuable insights into peptide behavior in biological systems (Schreier et al., 2012).

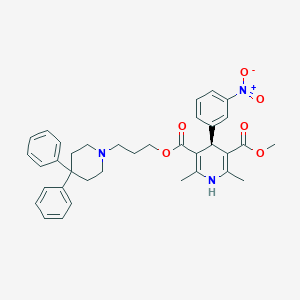

Biomass-Derived Levulinic Acid in Drug Synthesis

In the context of drug synthesis, methyl 4-amino-1H-indole-6-carboxylate derivatives have been explored for their potential in the synthesis of pharmaceuticals. Levulinic acid, derived from biomass, utilizes carbonyl and carboxyl functional groups for the synthesis of drugs, demonstrating the compound's applicability in creating cost-effective and simplified drug synthesis processes (Zhang et al., 2021).

Ninhydrin Reaction for Analyte Detection

The ninhydrin reaction, known for its application in detecting amino acids, peptides, and proteins, illustrates the compound's broader utility in analytical chemistry. This reaction's versatility across various scientific fields showcases the compound's importance in developing analytical techniques (Friedman, 2004).

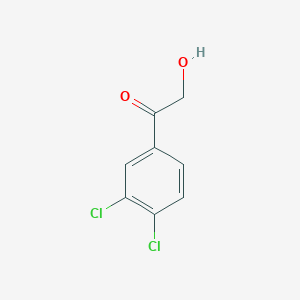

Knoevenagel Condensation in Anticancer Agents

The Knoevenagel condensation reaction, involving the synthesis of α, β-unsaturated ketones/carboxylic acids, has been pivotal in developing biologically active molecules, including anticancer agents. This reaction's efficiency in generating diverse pharmacologically active molecules further underlines the compound's relevance in medicinal chemistry (Tokala et al., 2022).

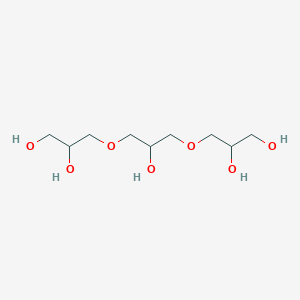

Xylan Derivatives for Drug Delivery

Exploration into xylan derivatives has opened avenues for developing new biopolymer ethers and esters, with specific applications in drug delivery. The chemical modification of xylan, utilizing functional groups similar to those in methyl 4-amino-1H-indole-6-carboxylate, demonstrates the compound's potential in creating novel materials for medical applications (Petzold-Welcke et al., 2014).

Safety And Hazards

While specific safety and hazard information for “methyl 4-amino-1H-indole-6-carboxylate” is not available, general safety measures for handling similar compounds include wearing personal protective equipment, ensuring adequate ventilation, avoiding contact with eyes, skin, or clothing, and avoiding ingestion and inhalation .

Orientations Futures

Propriétés

IUPAC Name |

methyl 4-amino-1H-indole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-14-10(13)6-4-8(11)7-2-3-12-9(7)5-6/h2-5,12H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJZJHJRWIVNSIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C2C=CNC2=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90557891 | |

| Record name | Methyl 4-amino-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90557891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-amino-1H-indole-6-carboxylate | |

CAS RN |

121561-15-7 | |

| Record name | Methyl 4-amino-1H-indole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90557891 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

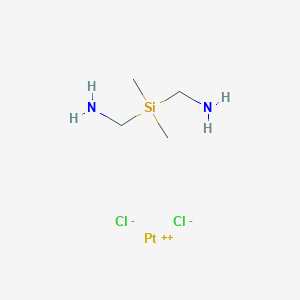

silyl](/img/structure/B55129.png)

![8-Chloro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B55132.png)